REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](=O)[CH2:3]1.[CH2:10]1CC2C(CC(CC2)=O)CC1>>[CH3:1][CH:2]1[CH2:7][C:6](=[CH2:8])[CH2:5][CH:4]([CH3:10])[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(CC(C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2CC(=O)CCC2C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(CC(C1)=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |